![molecular formula C12H14OS B13195675 2-[(3-Methylphenyl)sulfanyl]cyclopentan-1-one](/img/structure/B13195675.png)
2-[(3-Methylphenyl)sulfanyl]cyclopentan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(3-Methylphenyl)sulfanyl]cyclopentan-1-one is an organic compound with the molecular formula C13H16OS. It is characterized by a cyclopentanone ring substituted with a 3-methylphenylsulfanyl group. This compound is of interest in various fields of research due to its unique chemical structure and properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Methylphenyl)sulfanyl]cyclopentan-1-one typically involves the reaction of cyclopentanone with 3-methylthiophenol under specific conditions. The reaction is usually catalyzed by a base such as sodium hydride or potassium carbonate. The process involves the nucleophilic substitution of the thiol group onto the carbonyl carbon of cyclopentanone, forming the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
化学反応の分析
Types of Reactions
2-[(3-Methylphenyl)sulfanyl]cyclopentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The phenylsulfanyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted cyclopentanones depending on the nucleophile used.
科学的研究の応用
2-[(3-Methylphenyl)sulfanyl]cyclopentan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 2-[(3-Methylphenyl)sulfanyl]cyclopentan-1-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.
類似化合物との比較
Similar Compounds
- 2-[(2-Methylphenyl)sulfanyl]cyclopentan-1-one
- 3-(Methylsulfanyl)cyclopentan-1-one
Uniqueness
2-[(3-Methylphenyl)sulfanyl]cyclopentan-1-one is unique due to the position of the methyl group on the phenyl ring, which can influence its reactivity and interaction with other molecules. This positional isomerism can result in different biological activities and chemical properties compared to its analogs.
特性
分子式 |
C12H14OS |
|---|---|
分子量 |
206.31 g/mol |
IUPAC名 |
2-(3-methylphenyl)sulfanylcyclopentan-1-one |
InChI |
InChI=1S/C12H14OS/c1-9-4-2-5-10(8-9)14-12-7-3-6-11(12)13/h2,4-5,8,12H,3,6-7H2,1H3 |
InChIキー |
IBLZLHPRDSNLKG-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)SC2CCCC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


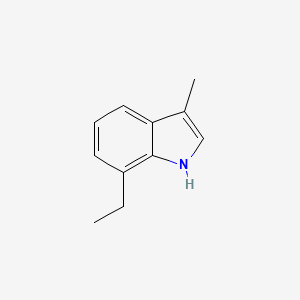
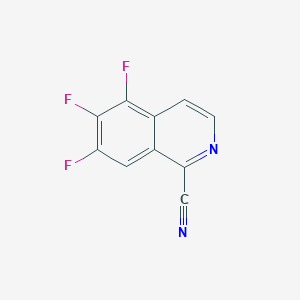
![1-[(5-Aminopentyl)oxy]-2,4-difluorobenzene](/img/structure/B13195598.png)
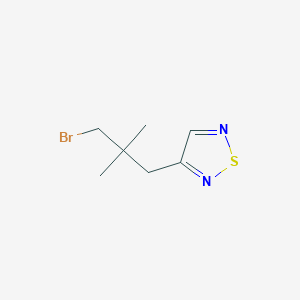
![Ethyl 3-formyl-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate](/img/structure/B13195610.png)
![N-[1-(Pyrimidin-2-yl)piperidin-4-ylidene]hydroxylamine](/img/structure/B13195618.png)
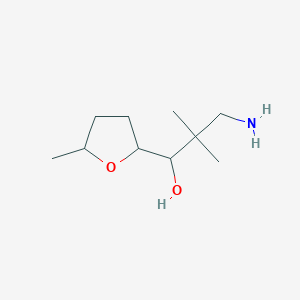
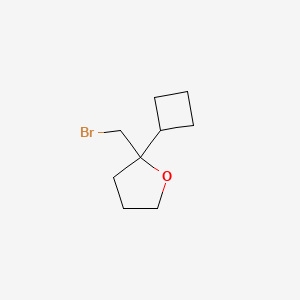
![{[(5-Ethyl-4-methylthien-2-yl)carbonyl]amino}acetic acid](/img/structure/B13195634.png)
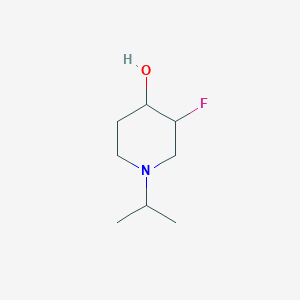
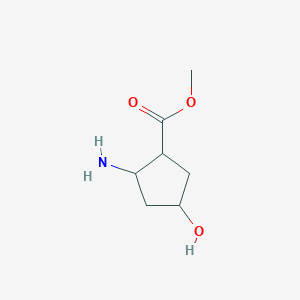
![3-{[(Tert-butoxy)carbonyl]amino}-2,2-dimethyl-3-(4-methylphenyl)propanoic acid](/img/structure/B13195652.png)

![1-[2-Amino-1-(1-methyl-1H-pyrazol-3-yl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13195656.png)
